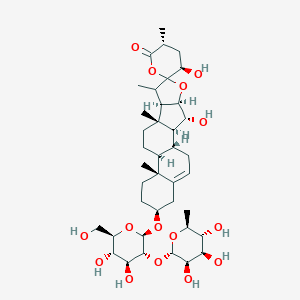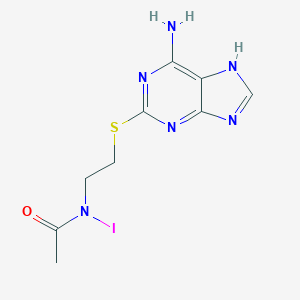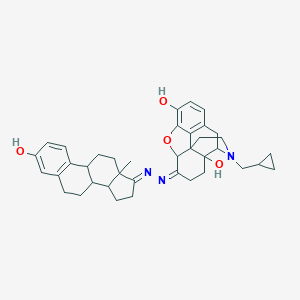
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine, also known as XMD8-92, is a xanthine derivative that has gained attention for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including as adenosine receptor antagonists, phosphodiesterase inhibitors, and as anti-inflammatory agents. XMD8-92 is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological and pathological processes.
Wirkmechanismus
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine selectively binds to the adenosine A2A receptor, which is primarily expressed in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine prevents the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects, particularly in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can reduce neuroinflammation, improve motor function, and enhance cognitive performance. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been shown to reduce the rewarding effects of cocaine, suggesting its potential use in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine is its selectivity for the A2A receptor, which allows for more specific targeting of this receptor compared to other xanthine derivatives. However, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Huntington's disease. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating pain, as the A2A receptor is involved in pain modulation. Additionally, further research is needed to fully understand the safety and efficacy of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine in humans, as well as its potential use in combination with other drugs.
Synthesemethoden
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can be synthesized using a multi-step process, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with ethyl bromoacetate to form ethyl 3,4-methylenedioxyphenylacetate. This intermediate is then reacted with ethylamine to form ethyl 3,4-methylenedioxyphenylacetamidine, which is subsequently reacted with 7-methylxanthine to form the final product, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been used in various scientific research studies, particularly in the field of neuroscience. Adenosine receptors, including the A2A receptor, play a crucial role in modulating neurotransmitter release and synaptic plasticity. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease, as well as to reduce the negative effects of chronic stress on cognitive function. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating cocaine addiction, as the A2A receptor is involved in the reward pathway of the brain.
Eigenschaften
CAS-Nummer |
155272-00-7 |
|---|---|
Produktname |
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine |
Molekularformel |
C20H22N4O5 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22N4O5/c1-5-23-18-16(19(25)24(6-2)20(23)26)22(3)15(21-18)8-7-12-9-13(27-4)17-14(10-12)28-11-29-17/h7-10H,5-6,11H2,1-4H3/b8-7+ |
InChI-Schlüssel |
SIWPOSYYZOQAMH-BQYQJAHWSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzo dioxol-5-yl)ethenyl)-7-methyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




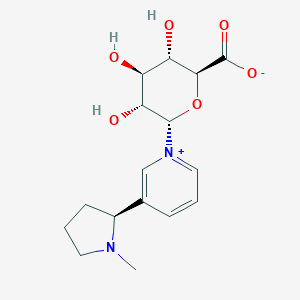
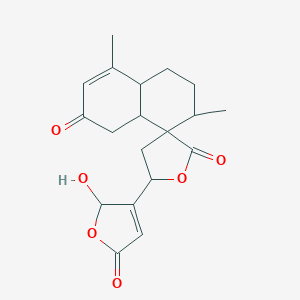



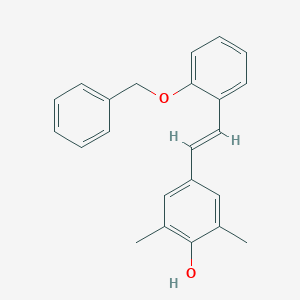
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)



